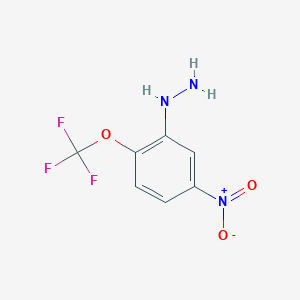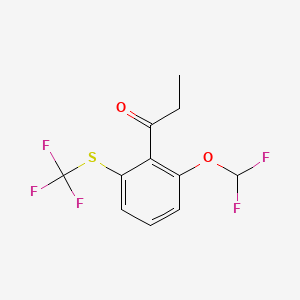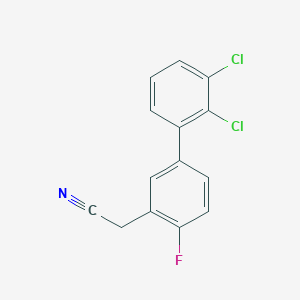
Methyl 3-(methylamino)-2-(trifluoromethyl)isonicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(methylamino)-2-(trifluoromethyl)isonicotinate is a compound that features a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules. The presence of the trifluoromethyl group often enhances the lipophilicity, metabolic stability, and bioavailability of compounds, making it a valuable moiety in pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonyl chloride (CF3SO2Cl) in the presence of radical initiators like azobisisobutyronitrile (AIBN) or photochemical conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(methylamino)-2-(trifluoromethyl)isonicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: NaOMe in methanol or KOtBu in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted trifluoromethyl derivatives.
Applications De Recherche Scientifique
Methyl 3-(methylamino)-2-(trifluoromethyl)isonicotinate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate with enhanced bioavailability and metabolic stability.
Industry: Utilized in the development of agrochemicals and materials with improved properties
Mécanisme D'action
The mechanism of action of Methyl 3-(methylamino)-2-(trifluoromethyl)isonicotinate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity by increasing its lipophilicity and metabolic stability. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-(methylamino)-2-(difluoromethyl)isonicotinate
- Methyl 3-(methylamino)-2-(fluoromethyl)isonicotinate
- Methyl 3-(methylamino)-2-(chloromethyl)isonicotinate
Uniqueness
Methyl 3-(methylamino)-2-(trifluoromethyl)isonicotinate stands out due to the presence of the trifluoromethyl group, which imparts unique properties such as increased lipophilicity, metabolic stability, and bioavailability. These characteristics make it more suitable for applications in pharmaceuticals and agrochemicals compared to its analogs .
Propriétés
Formule moléculaire |
C9H9F3N2O2 |
|---|---|
Poids moléculaire |
234.17 g/mol |
Nom IUPAC |
methyl 3-(methylamino)-2-(trifluoromethyl)pyridine-4-carboxylate |
InChI |
InChI=1S/C9H9F3N2O2/c1-13-6-5(8(15)16-2)3-4-14-7(6)9(10,11)12/h3-4,13H,1-2H3 |
Clé InChI |
BMDGGDVEMRSWSO-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(C=CN=C1C(F)(F)F)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(Dimethylamino)ethoxy]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14065902.png)





![3-Tert-butyl 1-ethyl 8-oxo-3-azabicyclo[3.2.1]octane-1,3-dicarboxylate](/img/structure/B14065933.png)






![7-Chloro-4-ethynyl-1,4-dihydro-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one](/img/structure/B14065981.png)
